trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: This study investigates conformational parameters influencing the binding affinity of related compounds to 5-HT1A receptors. The researchers synthesized conformationally constrained analogs, suggesting the importance of spatial arrangement for receptor interaction in this class of compounds [].
Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28): In an effort to develop analogues with reduced lipophilicity and improved suitability as positron emission tomography radiotracers, researchers explored modifications to the propylene linker and tetralin C4 position. This study highlights the impact of structural modifications on a compound's physicochemical properties and receptor binding characteristics [].
Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: Investigating structural modifications' impact on 5-HT7 receptor activity, this study identifies potent agonists with nanomolar affinity. The findings suggest that specific substitutions on the aryl ring linked to the piperazine moiety play a crucial role in 5-HT7 receptor interaction [].
Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents.: This research systematically explored structural modifications on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides to define their structure-affinity relationship with the 5-HT7 receptor. This involved optimizing the alkyl chain length, examining the impact of substitutions on the tetrahydronaphthalenyl nucleus, and critically evaluating the aryl ring's substitution pattern linked to the piperazine ring [].
Irritable Bowel Syndrome: The synthesis of (S)-di-n-propyl-(8-isoxazol-5-yl-1,2,3,4-tetrahydronaphthalen-2-yl)amine (2a), a potent 5HT1A agonist and muscarinic antagonist, was driven by its potential for treating Irritable Bowel Syndrome [].
Neurological Disorders: The development of [18F] (-)-(1-(8-(2-Fluoroethoxy)-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(4-fluorophenyl)methanone, a novel vesicular acetylcholine transporter, aimed to facilitate investigations into neurological disorders such as Alzheimer's disease, Parkinson's disease, and dystonia [].
Parkinson's Disease: Researchers designed and synthesized 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogs as potential bifunctional/multifunctional drugs for Parkinson's disease. These compounds demonstrated potent dopamine D2/D3 agonist activity and iron chelating properties, suggesting potential for both symptomatic and neuroprotective treatment strategies [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8